molecular formula C18H19Cl2NO2S B2905193 4-BENZYL-1-(2,6-DICHLOROBENZENESULFONYL)PIPERIDINE CAS No. 613658-42-7

4-BENZYL-1-(2,6-DICHLOROBENZENESULFONYL)PIPERIDINE

Cat. No.: B2905193
CAS No.: 613658-42-7
M. Wt: 384.32
InChI Key: JLXVOSVPQJSGHK-UHFFFAOYSA-N
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Description

4-BENZYL-1-(2,6-DICHLOROBENZENESULFONYL)PIPERIDINE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and significant role in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-(2,6-DICHLOROBENZENESULFONYL)PIPERIDINE typically involves the reaction of piperidine with benzyl chloride and 2,6-dichlorobenzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-(2,6-DICHLOROBENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-BENZYL-1-(2,6-DICHLOROBENZENESULFONYL)PIPERIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BENZYL-1-(2,6-DICHLOROBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-1-(2,5-dichlorophenyl)sulfonylpiperidine
  • 4-Benzyl-1-(2,4-dichlorophenyl)sulfonylpiperidine
  • 4-Benzyl-1-(3,5-dichlorophenyl)sulfonylpiperidine

Uniqueness

4-BENZYL-1-(2,6-DICHLOROBENZENESULFONYL)PIPERIDINE stands out due to its unique substitution pattern on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-benzyl-1-(2,6-dichlorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2S/c19-16-7-4-8-17(20)18(16)24(22,23)21-11-9-15(10-12-21)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXVOSVPQJSGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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